Anti-MRSA Potency of Tetrangomycin Compared to Vancomycin
Tetrangomycin inhibits methicillin-resistant *Staphylococcus aureus* (MRSA) with a minimum inhibitory concentration (MIC) of 4 µg/mL, which is 4-fold higher than the MIC of vancomycin (1 µg/mL) against the same strain [1]. While vancomycin is a clinical standard, tetrangomycin's value lies in its distinct mechanism involving inhibition of staphyloxanthin production, a virulence factor not targeted by vancomycin [2]
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | 4 µg/mL |
| Comparator Or Baseline | Vancomycin: 1 µg/mL |
| Quantified Difference | 4-fold higher MIC than vancomycin |
| Conditions | Broth microdilution assay against MRSA clinical isolates |
Why This Matters
Procurement decisions for anti-MRSA research must consider that tetrangomycin's primary value is not in direct potency but in its ability to disable MRSA virulence through staphyloxanthin inhibition, a complementary mode of action not available with vancomycin.
- [1] Kemung HM, Tan LT, Khan TM, et al. Streptomyces as a Prominent Resource of Future Anti-MRSA Drugs. Front Microbiol. 2018;9:2221. View Source
- [2] Sakurai Y, Kudo F, Eguchi T. Search method for inhibitors of staphyloxanthin production by methicillin-resistant Staphylococcus aureus. J Antibiot. 2024. doi:10.1038/s41429-024-00700-2. View Source
